molecular formula C18H15N5OS B2606953 N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 1448047-59-3

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2606953
CAS No.: 1448047-59-3
M. Wt: 349.41
InChI Key: CYQLNZIUXVICFA-UHFFFAOYSA-N
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Description

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that features a benzo[d]thiazole moiety, a pyrazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the benzo[d]thiazole core through a cyclization reaction involving 2-aminobenzenethiol and a carboxylic acid derivative. The pyrazole ring can be synthesized via a condensation reaction between hydrazine and a 1,3-diketone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development .

Biological Activity

The compound N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and reviews, and presenting data in a structured format.

Chemical Structure and Properties

The compound features a benzo[d]thiazole core linked to a pyridin-4-yl pyrazole moiety through an ethyl bridge. Its structural formula can be represented as follows:

C15H15N5OS\text{C}_{15}\text{H}_{15}\text{N}_5\text{O}\text{S}

Key Structural Characteristics

  • Benzo[d]thiazole moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Pyrazole ring : Often associated with anti-inflammatory and analgesic effects.
  • Pyridine group : Contributes to the compound's ability to interact with biological targets through hydrogen bonding and pi-stacking interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to our compound. Research indicates that compounds containing thiazole rings exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin, suggesting strong antiproliferative activity against cancer cells .

CompoundCell LineIC50 (µM)Reference
Compound 1A-431 (skin cancer)< 10
Compound 2HepG2 (liver cancer)< 5
This compoundTBDTBDCurrent Study

Antimicrobial Activity

Thiazoles have also been reported to possess antimicrobial properties. A study on thiazole derivatives indicated that certain compounds showed effective inhibition against resistant strains of bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Study 1: Anticancer Efficacy

In a recent study focusing on the synthesis of thiazole derivatives, researchers evaluated the antiproliferative effects of several compounds against human cancer cell lines. The results indicated that modifications in the thiazole structure significantly influenced cytotoxicity, highlighting the importance of substituents on the phenyl ring for enhanced activity .

Study 2: Antimicrobial Activity Assessment

Another study assessed the antimicrobial efficacy of various thiazole derivatives, including those structurally related to our compound. The results showed promising activity against both Gram-positive and Gram-negative bacteria, with some derivatives outperforming traditional antibiotics .

Properties

IUPAC Name

N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c24-17(18-21-15-3-1-2-4-16(15)25-18)20-10-12-23-11-7-14(22-23)13-5-8-19-9-6-13/h1-9,11H,10,12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQLNZIUXVICFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCCN3C=CC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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